Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate
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Overview
Description
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can be achieved through several methods. One common approach involves the reaction of benzyl chloroformate with 2-(methoxy(methyl)amino)-2-oxoethylamine under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Benzyl chloroformate and 2-(methoxy(methyl)amino)-2-oxoethylamine.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.
Procedure: The benzyl chloroformate is added dropwise to a solution of 2-(methoxy(methyl)amino)-2-oxoethylamine and the base, maintaining the reaction temperature at around 0-5°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Workup: The reaction mixture is then washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure to obtain the crude product. The product is purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions may be optimized to minimize the formation of by-products and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.
Oxidation: Oxidative cleavage of the benzyl group can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide, resulting in the formation of benzoic acid and the corresponding carbamate derivative.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield the corresponding amine and alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions, water as solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3), organic solvents like acetone or dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4), ether or tetrahydrofuran as solvent.
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane or ethanol.
Major Products Formed
Hydrolysis: Benzyl alcohol, carbon dioxide, and 2-(methoxy(methyl)amino)-2-oxoethylamine.
Oxidation: Benzoic acid and the corresponding carbamate derivative.
Reduction: Corresponding amine and alcohol.
Substitution: Various substituted carbamate derivatives.
Scientific Research Applications
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The molecular targets and pathways involved can vary, but common targets include enzymes involved in metabolic pathways or signal transduction.
Comparison with Similar Compounds
Similar Compounds
Benzyl carbamate: A simpler carbamate derivative with similar reactivity but lacking the methoxy(methyl)amino group.
2-(Methoxy(methyl)amino)-2-oxoethyl carbamate: Similar structure but without the benzyl group.
N-Benzyl-N-methylcarbamate: Another related compound with different substituents on the carbamate nitrogen.
Uniqueness
Benzyl (2-(methoxy(methyl)amino)-2-oxoethyl)carbamate is unique due to the presence of both the benzyl and methoxy(methyl)amino groups, which can impart distinct chemical and biological properties
Properties
IUPAC Name |
benzyl N-[2-[methoxy(methyl)amino]-2-oxoethyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-14(17-2)11(15)8-13-12(16)18-9-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,13,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWYPLKICSHBTAJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)OCC1=CC=CC=C1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121505-94-0 |
Source
|
Record name | N-(Benzyloxycarbonyl)glycine N'-methoxy-N'-methylamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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